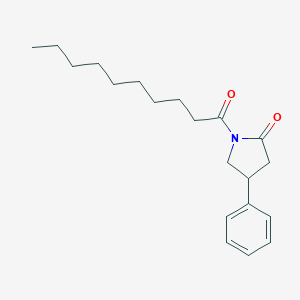
1-Decanoyl-4-phenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decanoyl-4-phenylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a decanoyl group and a phenyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.
准备方法
The synthesis of 1-Decanoyl-4-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpyrrolidin-2-one with decanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or the use of alternative reagents and catalysts to improve yield and reduce production costs.
化学反应分析
1-Decanoyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can break the amide bond, resulting in the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Decanoyl-4-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Decanoyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
相似化合物的比较
1-Decanoyl-4-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the decanoyl and phenyl groups.
4-Phenylpyrrolidin-2-one: Lacks the decanoyl group but retains the phenyl group.
1-Decanoylpyrrolidin-2-one: Lacks the phenyl group but retains the decanoyl group.
The uniqueness of this compound lies in the presence of both the decanoyl and phenyl groups, which may contribute to its specific biological activities and chemical properties.
属性
分子式 |
C20H29NO2 |
|---|---|
分子量 |
315.4g/mol |
IUPAC 名称 |
1-decanoyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-11-14-19(22)21-16-18(15-20(21)23)17-12-9-8-10-13-17/h8-10,12-13,18H,2-7,11,14-16H2,1H3 |
InChI 键 |
OGTNWBSGGLRBTN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)N1CC(CC1=O)C2=CC=CC=C2 |
规范 SMILES |
CCCCCCCCCC(=O)N1CC(CC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxybenzylidene)-N-(4-{4-[(2-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B420816.png)
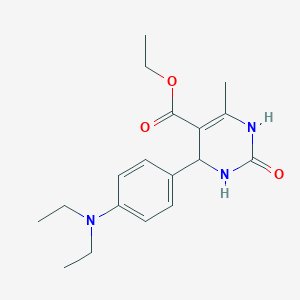
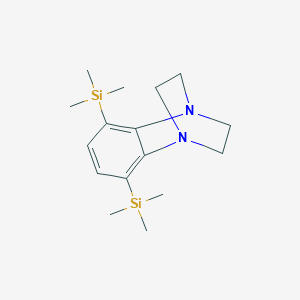
![2-({[4-(1-Adamantyl)-2-bromophenyl]imino}methyl)-6-bromo-4-nitrophenol](/img/structure/B420820.png)
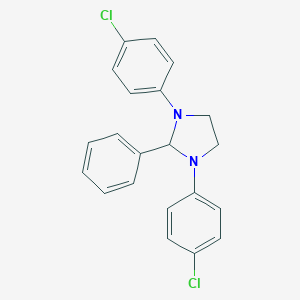
![N-(2,4-dimethoxybenzylidene)-N-[4-(3-phenyl-1-adamantyl)phenyl]amine](/img/structure/B420823.png)
![2-Methoxyphenyl 2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonate](/img/structure/B420824.png)
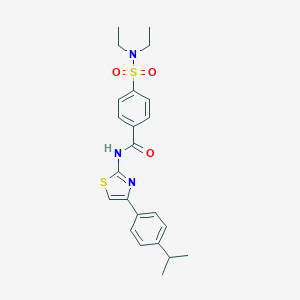
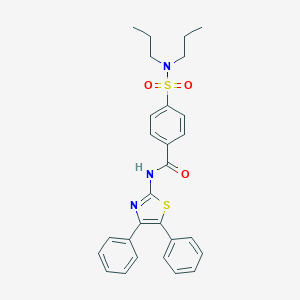
![2-[3-(benzylideneamino)-2-imino-5-phenyl-2,3-dihydro-1H-imidazol-1-yl]-1-phenylethanone](/img/structure/B420831.png)
![3-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]phenyl}acrylic acid](/img/structure/B420833.png)
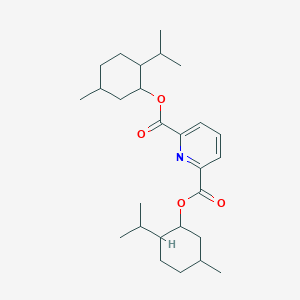
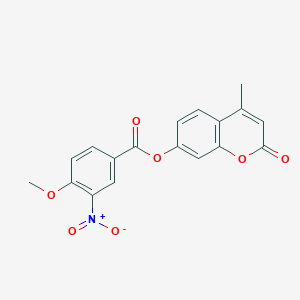
![2-[2-[2-(4-chlorophenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B420838.png)
